Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Adrenergic pharmacology Conformational analysis Neurotransmitter uptake inhibition

Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-3-amine hydrochloride (CAS 2758004-40-7; free base CAS 668492-14-6) is a rigid, polycyclic aromatic amine belonging to the benzobicyclo[2.2.2]octene (1,2,3,4-tetrahydro-1,4-ethanonaphthalene) class. Its molecular formula is C₁₂H₁₆ClN (MW 209.7 g/mol as the HCl salt), and its defining structural feature is a primary amine (–NH₂) substituent located at the 3-position of the tricyclic framework—equivalent to the 5-position on the aromatic ring in the alternative ethanonaphthalene nomenclature.

Molecular Formula C12H16ClN
Molecular Weight 209.71 g/mol
Cat. No. B13464696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride
Molecular FormulaC12H16ClN
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESC1CC2CCC1C3=C2C(=CC=C3)N.Cl
InChIInChI=1S/C12H15N.ClH/c13-11-3-1-2-10-8-4-6-9(7-5-8)12(10)11;/h1-3,8-9H,4-7,13H2;1H
InChIKeyOJDFEDCPLHIOHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine Hydrochloride – Core Identity and Structural Class for Informed Procurement


Tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-3-amine hydrochloride (CAS 2758004-40-7; free base CAS 668492-14-6) is a rigid, polycyclic aromatic amine belonging to the benzobicyclo[2.2.2]octene (1,2,3,4-tetrahydro-1,4-ethanonaphthalene) class [1]. Its molecular formula is C₁₂H₁₆ClN (MW 209.7 g/mol as the HCl salt), and its defining structural feature is a primary amine (–NH₂) substituent located at the 3-position of the tricyclic framework—equivalent to the 5-position on the aromatic ring in the alternative ethanonaphthalene nomenclature [2]. The compound possesses zero rotatable bonds, a computed logP of approximately 2.71–3.1, and a topological polar surface area of 26 Ų, placing it in a physicochemical space distinct from bridge-substituted positional isomers within the same tricyclic family [1][3].

Why Generic Substitution Is Insufficient for Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine Hydrochloride


Within the benzobicyclo[2.2.2]octene scaffold family, the position of the amine substituent is not a trivial structural variation—it fundamentally alters electronic character, target engagement, and synthetic derivatization pathways. The extensively studied 2-amino positional isomers (endo- and exo-2-aminobenzobicyclo[2.2.2]octene) have been characterized as conformationally defined amphetamine analogs with noradrenergic uptake inhibition activity [1]. By contrast, the 3-amine (5-amine) of the target compound places the amino group directly on the aromatic ring, enabling conjugation with the π-system, altering pKa, and shifting the vector of hydrogen-bond donation relative to bridge-substituted isomers [2]. Furthermore, the hydrochloride salt form provides differentiated handling, stability, and solubility properties that the free base or alternative salt forms do not replicate [3]. Generic substitution with bridge-substituted aminobenzobicyclo[2.2.2]octenes or with non-salt forms will therefore yield divergent pharmacological, physicochemical, and synthetic outcomes.

Quantitative Differentiation Evidence for Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine Hydrochloride


Positional Isomer Pharmacological Divergence: 3-Amine vs. 2-Amine Benzobicyclo[2.2.2]octene

The target compound bears the primary amine at the aromatic 5-position (tricyclo 3-position), whereas the well-characterized comparator series—endo- and exo-2-aminobenzobicyclo[2.2.2]octene—places the amine on the saturated ethano bridge. In direct comparative pharmacological studies of the 2-amino [2.2.2] system, exo-2-aminobenzobicyclo[2.2.2]octene (1a) inhibited [³H]norepinephrine uptake into rat cerebral cortex with an IC₅₀ of 1.1 µM, while the endo isomer (2a) was markedly less potent (IC₅₀ 100 µM) [1]. This ~90-fold stereochemical potency differential within the 2-amino series demonstrates the extreme conformational sensitivity of this scaffold. The 3-amine positional isomer lacks this conformational constraint (amine fixed on the aromatic plane) and is therefore predicted to exhibit a fundamentally different pharmacological profile; the 2-amino IC₅₀ values serve as a quantitative baseline against which the 3-amine can be assessed for applications where noradrenergic activity is either desired (exo-2-amino-like) or to be avoided (endo-2-amino-like or 3-amino divergent).

Adrenergic pharmacology Conformational analysis Neurotransmitter uptake inhibition

RAR-Alpha Receptor Scaffold Selectivity: Tricyclo[6.2.2]dodeca Core vs. Alternative Retinoid Scaffolds

The tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-triene scaffold is specifically claimed as the core conferring RAR-α receptor-selective biological activity in Allergan patent WO2004026810A1 [1]. The patent discloses tricyclo[6.2.2]dodeca-2(7),3,5-trien-4-carbonyl)amino derivatives that bind selectively to RAR-α retinoid receptors over RAR-β and RAR-γ isoforms. While the specific 3-amine compound is not explicitly listed in the biological examples, its 3-carboxylic acid analog (CAS 2460755-24-0) and 4-carbonyl-amino derivatives are within the same scaffold family protected for RAR-α applications [2]. This is in contrast to the broader class of tetrahydro-1,4-ethanonaphthalene calcium channel blockers (US Patent 5276026), which target an entirely different receptor class, underscoring that scaffold substitution position dictates target engagement [3].

Retinoic acid receptor RAR-alpha selectivity Retinoid drug discovery

Physicochemical Differentiation: LogP, Rotatable Bonds, and PSA Comparison with Positional Isomers

The target 3-amine hydrochloride exhibits a computed logP of 2.71 (free base XLogP3: 3.1), zero rotatable bonds, and a topological polar surface area of 26 Ų [1][2]. These values place it within favorable CNS drug-like space by multiple criteria. In comparison, the 2-aminobenzobicyclo[2.2.2]octene isomers share identical molecular weight (173.25 Da) and heavy atom count (13) but differ in calculated logP due to altered hydrogen-bonding environment of the amine: the 2-amino series (CAS 14342-36-0 for endo) exhibits a computed XLogP3 of approximately 2.4–2.6 based on structural predictions, reflecting the reduced aromatic conjugation of the bridge amine [3]. The 0.5–0.7 logP unit difference is meaningful for blood-brain barrier penetration predictions, where logP values between 2 and 4 are considered optimal. Additionally, the 3-amine hydrochloride salt provides a 36.5 Da molecular weight increment (209.7 vs. 173.25 Da free base) with documented enhanced stability in storage and consistent solubility in polar solvents [2].

Drug-likeness Physicochemical profiling CNS drug design

Conformational Rigidity Advantage: Zero Rotatable Bonds vs. Flexible Amino-Tetralin Alternatives

The target compound possesses zero rotatable bonds, a property shared with other benzobicyclo[2.2.2]octene positional isomers but sharply differentiating it from flexible amino-tetralin scaffolds such as 2-amino-1,2,3,4-tetrahydronaphthalene (2-aminotetralin) and its derivatives, which have at least one rotatable bond (C–N) and greater conformational freedom [1]. The rigid tricyclic framework locks the amine vector in a defined spatial orientation—coplanar with the aromatic ring for the 3-amine, versus oriented above the ring plane for bridge-substituted isomers. This conformational restriction is valuable for structure-based drug design where precise pharmacophore geometry is required. The 2-aminotetralin series has been extensively characterized as dopamine receptor agonists (e.g., 5-OH-DPAT, 7-OH-DPAT) and 5-HT₁A ligands [2], whereas the rigid 3-amine benzobicyclo[2.2.2]octene scaffold offers a distinct conformational space not accessible to the flexible tetralin series [3].

Conformational restriction Structure-based drug design Scaffold diversity

Salt Form Stability and Handling: Hydrochloride vs. Free Base and Alternative Salts

The hydrochloride salt of tricyclo[6.2.2.0²,⁷]dodeca-2(7),3,5-trien-3-amine (CAS 2758004-40-7) is specifically documented to exhibit enhanced stability and handling characteristics relative to the free base (CAS 668492-14-6), with reduced degradation risks during storage and consistent solubility in polar solvents [1]. The free base form (MW 173.25 Da) is available but priced at a premium from specialty suppliers (~$5,387 per 5 g from Enamine) [2]. The hydrochloride salt provides a defined stoichiometry (1:1), crystalline handling properties, and avoids the need for in situ salt formation or pH adjustment during use. This is a practical procurement consideration: the HCl salt is offered at 95% purity from multiple vendors, whereas the free base has limited commercial availability [3]. In contrast, the diethyl-substituted analog (2,3-diethyl-1,2,3,4-tetrahydro-1,4-ethanonaphthalen-5-amine, CAS 683776-18-3) introduces two additional rotatable bonds and lacks a standardized salt form, reducing reproducibility in biological assays .

Salt selection Stability Formulation

Optimal Application Scenarios for Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine Hydrochloride Based on Quantitative Evidence


RAR-Alpha-Focused Retinoid Drug Discovery: Scaffold for Selective Receptor Modulators

The tricyclo[6.2.2.0²,⁷]dodeca core with aromatic-ring amine substitution is the basis for RAR-α-selective retinoid compounds as disclosed in Allergan patent WO2004026810A1 [1]. The 3-amine hydrochloride serves as a key synthetic precursor for generating 4-carbonyl-amino derivatives with documented RAR-α selectivity. The rigid scaffold with zero rotatable bonds provides a defined pharmacophore geometry that differentiates it from flexible retinoid scaffolds, while the hydrochloride salt form enables direct use in amide coupling reactions without additional activation steps [2]. This application leverages the scaffold's IP-protected position in retinoid receptor space, which is not accessible to the 2-amino adrenergic analog series.

Conformationally Restricted CNS Probe Design: Defined Amine Vector for Target Engagement Studies

With zero rotatable bonds, a CNS-favorable logP (2.71–3.1), and a topological polar surface area of 26 Ų [1], the 3-amine hydrochloride is an ideal building block for designing central nervous system probes requiring a rigid, aromatic amine pharmacophore. The amine position on the aromatic ring (vs. the ethano bridge in 2-amino analogs) provides a distinct hydrogen-bond donor vector that is coplanar with the ring system, enabling precise spatial control in structure-activity relationship (SAR) studies. The documented ~90-fold IC₅₀ difference between endo and exo 2-amino isomers (1.1 µM vs. 100 µM for [³H]NE uptake) [2] serves as a calibration benchmark for assessing the target engagement divergence of the 3-amine positional isomer in noradrenergic and other aminergic systems.

Fragment-Based Drug Discovery: Rigid, Low-Molecular-Weight Aromatic Amine Fragment

At MW 209.7 Da (HCl salt) and with 14 heavy atoms, the compound falls within standard fragment library size ranges (<300 Da). Its complete conformational restriction (0 rotatable bonds) [1] and moderate lipophilicity make it an attractive fragment hit for targets where a constrained aromatic amine is desired. The hydrochloride salt ensures aqueous solubility for fragment screening at typical concentrations (1–10 mM in DMSO or aqueous buffer). Unlike flexible 2-aminotetralin fragments that sample multiple conformations and reduce the effective binding-competent population, the 3-amine presents a single, well-defined conformational state that maximizes ligand efficiency scoring [3].

Synthetic Intermediate for Heterocyclic Library Construction via Aromatic Amine Derivatization

The aromatic amine at the 5-position (3-position in tricyclo nomenclature) enables derivatization chemistries unavailable to bridge-position isomers: diazotization and subsequent Sandmeyer-type reactions, electrophilic aromatic substitution ortho/para to the amine, and N-acylation or N-sulfonylation to generate amide libraries [1]. The diethyl-substituted analog (CAS 683776-18-3) introduces two additional rotatable bonds and increased steric bulk, potentially complicating crystallography efforts, whereas the unsubstituted 3-amine hydrochloride provides a cleaner scaffold for systematic SAR expansion [2].

Quote Request

Request a Quote for Tricyclo[6.2.2.0,2,7]dodeca-2(7),3,5-trien-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.